Product packaging for (1-Isopropylpiperidin-4-yl)methanol(Cat. No.:CAS No. 280774-03-0)

(1-Isopropylpiperidin-4-yl)methanol

Cat. No.: B1338441
CAS No.: 280774-03-0
M. Wt: 157.25 g/mol
InChI Key: FLKOJXQVRBGEES-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Chemistry and Derivatives

Piperidine and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The nitrogen atom within the ring can be readily functionalized, and the carbon backbone allows for diverse substitution patterns, leading to a wide range of chemical entities with distinct properties. The introduction of an isopropyl group on the nitrogen and a hydroxymethyl group at the 4-position of the piperidine ring, as seen in (1-Isopropylpiperidin-4-yl)methanol, imparts specific stereochemical and electronic characteristics that are of particular interest to researchers. This specific substitution pattern influences the molecule's polarity, basicity, and three-dimensional shape, all of which are critical determinants of its biological activity.

Research Significance of the Piperidine Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The piperidine scaffold is a cornerstone of modern medicinal chemistry, with its derivatives being integral to more than twenty classes of pharmaceuticals. researchgate.netnih.gov Its significance lies in its ability to confer desirable pharmacokinetic and pharmacodynamic properties to drug candidates. researchgate.net The incorporation of a piperidine ring can enhance a molecule's membrane permeability, improve its binding affinity to biological targets, and increase its metabolic stability. researchgate.net

Chiral piperidine scaffolds, in particular, have garnered considerable attention due to their ability to interact with biological systems with high specificity. thieme-connect.comthieme-connect.com The introduction of chirality can lead to improved biological activity, enhanced selectivity, and reduced toxicity. thieme-connect.comthieme-connect.com The piperidine framework is found in numerous blockbuster drugs, highlighting its importance in the development of treatments for a wide range of conditions, including central nervous system disorders, cancer, and infectious diseases. nih.govexlibrisgroup.comarizona.edu

Overview of Academic Research Trajectories Focusing on this compound and Related Analogues

Academic research on this compound and its analogues is primarily focused on their synthesis and potential applications in medicinal chemistry. Scientists are exploring various synthetic routes to this compound and its derivatives, aiming to develop efficient and scalable methods for their production.

A key area of investigation involves the use of this compound as a scaffold to create novel molecules with potential therapeutic value. For instance, researchers are incorporating this moiety into larger, more complex structures to develop new inhibitors for various biological targets. One such area of interest is the development of NLRP3 inflammasome inhibitors, where piperidine-containing compounds have shown promise.

Furthermore, computational studies, such as molecular docking and dynamics simulations, are being employed to understand the structure-activity relationships of this compound and its analogues. researchgate.net These studies help in predicting how these molecules will interact with biological targets and guide the design of new compounds with improved efficacy and selectivity.

The exploration of related analogues, such as (1-isopropylpiperidin-3-yl)methanol (B1290393) and [1-(3-Aminopropyl)piperidin-4-yl]methanol, further broadens the scope of research, allowing for a comprehensive understanding of how modifications to the piperidine scaffold influence its properties and potential applications. scbt.comuni.lu

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in research and synthesis.

PropertyValueSource
Molecular Formula C9H19NO glpbio.comnih.govuni.lusigmaaldrich.com
Molecular Weight 157.25 g/mol glpbio.comnih.govsigmaaldrich.com
CAS Number 280774-03-0 glpbio.comnih.govsigmaaldrich.com
Appearance Solid sigmaaldrich.com
IUPAC Name (1-propan-2-ylpiperidin-4-yl)methanol nih.gov
InChI Key FLKOJXQVRBGEES-UHFFFAOYSA-N nih.govsigmaaldrich.com
SMILES CC(C)N1CCC(CC1)CO nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B1338441 (1-Isopropylpiperidin-4-yl)methanol CAS No. 280774-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-propan-2-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKOJXQVRBGEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456848
Record name (1-Isopropylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280774-03-0
Record name (1-Isopropylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Isopropylpiperidin 4 Yl Methanol and Its Derivatives

Strategies for Piperidine (B6355638) Ring Formation

The creation of the piperidine core is a fundamental challenge in organic synthesis. Various strategies have been developed, ranging from the reduction of aromatic precursors to complex multi-step cyclizations.

One of the most direct routes to the piperidine scaffold is the hydrogenation of readily available pyridine (B92270) precursors. researchgate.netnih.gov This approach is attractive due to its step-economy. dicp.ac.cn

Catalytic Hydrogenation: This method typically involves the use of transition metal catalysts such as palladium, rhodium, or iridium. nih.govnih.gov For instance, a robust method for the cis-selective hydrogenation of fluoropyridines utilizes a commercially available palladium on carbon (Pd/C) catalyst. nih.gov To overcome the low activity of many catalysts in organic solvents, the reaction is often performed under acidic conditions, using aqueous HCl in methanol (B129727), which protonates the substrate and enhances reactivity. nih.gov Rhodium catalysts have also proven effective, particularly for synthesizing 3-substituted piperidines with fluorinated groups under milder conditions. nih.gov

Recent advancements have introduced electrocatalytic hydrogenation as a sustainable alternative that operates at ambient temperature and pressure, avoiding the need for high-pressure H₂ gas. researchgate.netnih.gov In one such system, an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium cathode was used to hydrogenate various pyridines, including nicotinamide (B372718) and nicotinic acid, to their corresponding piperidine derivatives. acs.org

Table 1: Examples of Catalytic Hydrogenation of Pyridine Derivatives

Starting Material Catalyst System Conditions Product Yield Reference
3-Fluoropyridine 20 wt % Pd(OH)₂/C, aq. HCl MeOH, H₂ (50 bar), 60 °C, 20 h 3-Fluoropiperidine >99% nih.gov
Pyridine Rh/C cathode, DSE® anode Ambient T&P, AEM electrolyzer Piperidine 98% nih.govacs.org

Intramolecular cyclization reactions build the piperidine ring from an open-chain precursor, forming one or more C-N or C-C bonds in the process. nih.gov

Reductive Amination and Amine Cyclization: A common strategy involves the intramolecular cyclization of amines and alkenes. nih.govbeilstein-journals.org For example, a palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes can produce various piperidines. organic-chemistry.org Radical-mediated amine cyclization offers another route. A method using a cobalt(II) catalyst facilitates the intramolecular cyclization of linear amino-aldehydes to yield piperidines. nih.gov

Electroreductive Cyclization: A greener approach involves the electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor. nih.govbeilstein-journals.org In this method, the imine is reduced at the cathode to form a radical anion, which then undergoes nucleophilic attack on the dihaloalkane, followed by another reduction and cyclization to yield the piperidine derivative. nih.govbeilstein-journals.org This technique has been shown to be efficient for preparing piperidines on a preparative scale. researchgate.net

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov This strategy is valued for its ability to rapidly generate molecular complexity from simple precursors. thieme-connect.com

A notable example is a four-component reaction that synthesizes polysubstituted piperidones, which can be further reduced to piperidines. thieme-connect.com This one-pot process combines an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile, avoiding the need to isolate the often-unstable azadiene intermediate. thieme-connect.com

Another MCR for synthesizing a piperidone derivative involves the cocatalysis by Ytterbium triflate (Yb(OTf)₃) and Silver triflate (AgOTf). tandfonline.com In this reaction, dimethyl malonate and formaldehyde (B43269) O-benzyl oxime react to form trimethyl 3,5,5-piperidonetricarboxylate in high yield under mild conditions. tandfonline.com The study found that both catalysts were essential for the reaction to proceed. tandfonline.com

Table 2: Effect of Catalysts on Yb(OTf)₃/AgOTf Cocatalyzed MCR

Entry Yb(OTf)₃ (equiv.) AgOTf (equiv.) Yield (%)
1 0.1 0.1 86
2 0 0.1 0
3 0.1 0 0
4 0.1 0.05 0

Data sourced from a study on the multicomponent synthesis of piperidone derivatives. tandfonline.com

Annulation reactions involve the formation of a new ring onto an existing molecular fragment. These methods are powerful for constructing the piperidine core in a controlled manner.

[4+2] Annulation: The [4+2] annulation, or Diels-Alder reaction, is a classic method. A modern variation uses the reaction of imines with allenes, catalyzed by phosphines, to produce functionalized piperidine derivatives. nih.govfigshare.com This process, known as the Kwon annulation, has been developed into a highly enantioselective method. figshare.com

[5+1] Annulation: This strategy combines a five-atom component with a one-atom component. An acid-mediated [5+1] annulation using aza-Pummerer chemistry has been reported to form three new bonds (C-N, C-C, and C-Cl) in a single step. nih.gov Another approach uses a "hydrogen borrowing" [5+1] annulation method. nih.gov

Divergent Annulation: Researchers have also developed tunable annulation protocols that can divergently access either piperidines or pyrrolidines from common starting materials like olefins and allylsulfonamides. nih.gov By carefully controlling the halogenating reagents, concentration, and solvent, the reaction can be switched between a radical pathway (favoring [4+2] annulation for piperidines) and a polar pathway. nih.gov

Stereoselective Synthesis of Chiral Piperidine Scaffolds

The biological activity of pharmaceuticals often depends on their specific three-dimensional structure. Therefore, the stereoselective synthesis of chiral piperidines is of paramount importance. nih.gov

Asymmetric catalysis is a premier strategy for synthesizing enantiomerically enriched compounds, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.

Rhodium-Catalyzed Reactions: Rhodium catalysts are widely used in the asymmetric synthesis of piperidines. dicp.ac.cn A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to couple dihydropyridines with aryl or vinyl boronic acids, providing 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.govsnnu.edu.cn Another innovative method is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. dicp.ac.cn In this process, a chiral primary amine is used to introduce chirality onto the piperidine ring during a transfer hydrogenation reaction, tolerating a wide range of functional groups, including reducible ones like nitro and olefin moieties. dicp.ac.cnthieme-connect.com

Copper-Catalyzed Reactions: Copper catalysis has been employed in a novel approach for synthesizing enantioenriched 3-boryl-tetrahydropyridines. acs.org This stepwise dearomatization/enantioselective borylation strategy provides versatile building blocks that can be stereospecifically transformed into various chiral piperidines. acs.org

Phosphine-Catalyzed Reactions: Chiral phosphines have emerged as effective nucleophilic catalysts. The first highly enantioselective Kwon annulation of imines with allenes was achieved using a C₂-symmetric chiral phosphepine catalyst, furnishing an array of functionalized piperidines with very good stereoselectivity. nih.govfigshare.com

Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers a powerful and sustainable route to chiral piperidines. nih.gov A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines. The key step involves a stereoselective one-pot cascade using an amine oxidase and an ene imine reductase to convert tetrahydropyridines into stereo-defined substituted piperidines. nih.gov

Introduction and Functionalization of the Isopropyl and Methanol Moieties

The introduction of the N-isopropyl group onto the piperidine ring is a key step in the synthesis of (1-Isopropylpiperidin-4-yl)methanol. N-alkylation of piperidines is a common transformation that can be achieved through various methods. A straightforward approach involves the reaction of piperidine with an alkyl halide, such as isopropyl bromide or iodide. researchgate.net The reaction conditions can be optimized to favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net This can be achieved by the slow addition of the alkyl halide to an excess of the piperidine or by using a base like potassium carbonate in a solvent such as DMF. researchgate.net

Reductive amination is another powerful method for N-alkylation. This involves the reaction of a piperidone with an amine in the presence of a reducing agent. For instance, reaction of 4-piperidone (B1582916) with an appropriate amine followed by reduction can yield N-substituted piperidines. sciencemadness.org

The incorporation of side chains onto the piperidine ring can be accomplished through various C-C bond-forming reactions. For example, the regioselective alkylation at the 3-position of piperidine can be achieved by generating an enamide anion from Δ¹-piperideine, which is then reacted with an alkyl halide. odu.edu

The hydroxyl group of this compound offers a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives.

Direct Conjugation: The hydroxyl group can be directly conjugated to other molecules. For instance, rhodium-catalyzed O-H insertion of diazoesters can be used to attach various functional groups. nih.gov

Activation and Displacement: The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. Mild methods have been developed for this transformation that are compatible with sensitive functional groups. researchgate.net For example, α-chloro-, bromo-, and iodoenamines can be used to convert alcohols to the corresponding halides under gentle conditions. researchgate.net

Oxidation: The primary alcohol of the methanol moiety can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for diversification.

Protection: In multi-step syntheses, the hydroxyl group may need to be protected to prevent unwanted side reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.

The table below outlines some methods for hydroxyl group functionalization:

Transformation Reagents/Method Key Features Reference
Direct ConjugationRhodium catalyst, diazoesterSelective O-H insertion. nih.gov
Halogenationα-HaloenaminesMild conditions, good yields, tunable for selective monohalogenation. researchgate.net
Silylation (Protection)Silyl chlorides (e.g., TBDMSCl)Forms stable silyl ethers, easily removed. nih.gov

Advanced Synthetic Transformations for this compound Derivatives

The modification of an already formed piperidine ring is a powerful strategy for generating structural diversity. This approach avoids the often lengthy process of de novo ring construction. researchgate.net

Hydrogenation of Pyridines: A common method involves the hydrogenation of substituted pyridines to produce the corresponding piperidines. researchgate.netmdpi.com This can be achieved using various catalysts and conditions, sometimes allowing for the retention of other functional groups. mdpi.com

C-H Functionalization: Direct, site-selective C-H functionalization of the piperidine ring is an emerging and efficient strategy. nih.gov By choosing the appropriate catalyst and protecting group on the nitrogen, it is possible to introduce substituents at the C2, C3, or C4 positions of the piperidine ring. nih.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been used to synthesize positional analogues of methylphenidate. nih.govresearchgate.net

Functionalization via Δ¹-Piperideine: The intermediate Δ¹-piperideine can be used to introduce substituents at the 3-position of the piperidine ring through the formation of an enamide anion followed by alkylation. odu.edu

A variety of synthetic pathways can be employed to create a diverse library of derivatives based on the this compound scaffold.

Multi-component Reactions: Domino reactions involving multiple components can efficiently construct complex polysubstituted piperidine derivatives in a single step. For instance, a four-component synthesis of pyridinium salts of piperidin-2-ones has been developed from simple starting materials. researchgate.net

Cycloaddition Reactions: [3+3]-Cycloadditions of imines, catalyzed by iridium complexes, provide a route to C-substituted piperazines, which are structurally related to piperidines. nih.gov

Ring-Opening of Epoxides: Diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening with various nucleophiles allows for the synthesis of densely substituted, oxygenated piperidines. acs.org

Modification of Side Chains: The introduction of aromatic groups into the side chains of piperidine derivatives can have a significant impact on their properties. nih.gov

The following table highlights some advanced synthetic transformations:

Transformation Methodology Outcome Reference
C-H FunctionalizationRhodium-catalyzed C-H insertionSite-selective introduction of substituents at C2, C3, or C4. nih.govresearchgate.net
Multi-component ReactionFour-component synthesisHighly selective formation of polysubstituted piperidin-2-ones. researchgate.net
Epoxidation/Ring-OpeningDiastereoselective epoxidation of tetrahydropyridinesSynthesis of densely functionalized, oxygenated piperidines. acs.org
Side Chain ModificationIntroduction of aromatic groupsAlteration of biological activity. nih.gov

Pharmacological and Biological Investigations of 1 Isopropylpiperidin 4 Yl Methanol and Analogues

Ligand Design and Target Interaction Studies

The design of ligands based on the piperidine (B6355638) framework is a cornerstone of modern medicinal chemistry. The versatility of this heterocyclic structure allows for systematic modifications to optimize interactions with various biological targets. clinmedkaz.org

Role as a Reagent in Histamine (B1213489) H3 Receptor Antagonist Synthesis

(1-Isopropylpiperidin-4-yl)methanol and similar piperidine-containing structures are integral in the synthesis of histamine H3 receptor (H3R) antagonists. nih.gov These antagonists are of significant interest due to their potential in treating a range of central nervous system disorders. wikipedia.org The H3 receptor acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters. wikipedia.org By blocking this receptor, H3R antagonists can increase the release of neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785), which are involved in cognitive processes. wikipedia.org The piperidine moiety often serves as a key pharmacophoric element, providing the necessary structural backbone for effective receptor binding. nih.gov For instance, novel H3R antagonists have been developed based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, where the piperidine ring is crucial for the compound's activity. nih.gov

Investigations into Receptor Binding and Allosteric Modulation

Piperidine derivatives have been extensively studied for their ability to bind to various receptors and act as allosteric modulators. acs.orgnih.gov Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. nih.govresearchgate.net This can offer a more nuanced approach to modulating receptor function compared to direct agonists or antagonists. nih.gov

For example, piperidine derivatives have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). One such study identified a potent and orally bioavailable mGlu5 NAM from an isothiazole (B42339) series, which demonstrated dose-dependent receptor occupancy in preclinical models. researchgate.net Similarly, piperidine-containing compounds have been explored as allosteric modulators for dopamine (B1211576) D2 receptors, offering a potential strategy for fine-tuning dopaminergic neurotransmission in various CNS disorders. mdpi.com The piperidine moiety is also a common feature in ligands targeting sigma receptors, with some compounds showing high affinity and selectivity for the σ1 subtype. acs.org

Enzyme Inhibition Studies

The inhibitory activity of piperidine derivatives against various enzymes has been a significant area of research, particularly in the context of neurodegenerative diseases.

Enzyme TargetKey FindingsReference
Monoamine Oxidase (MAO) Derivatives of 4-phenethyl-1-propargylpiperidine have shown dual inhibitory activity against MAO-B and butyrylcholinesterase. nih.gov
Acetylcholinesterase (AChE) Numerous piperidine derivatives have been synthesized and evaluated as AChE inhibitors, a key strategy in Alzheimer's disease treatment. nih.govnih.govnih.gov
Butyrylcholinesterase (BChE) Several piperidine-based compounds exhibit inhibitory effects on BChE, which becomes more prominent in later stages of Alzheimer's. nih.govmdpi.com

Studies have explored N-benzyl piperidine derivatives as dual inhibitors of both histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov This multi-target approach is considered a promising strategy for developing effective treatments for Alzheimer's disease, given its complex pathology. nih.gov Some of these compounds not only inhibited the target enzymes but also demonstrated antioxidant and neuroprotective properties. nih.gov

Furthermore, research into 4-phenethyl-1-propargylpiperidine-derived compounds has yielded dual inhibitors of butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B). nih.gov The inhibition of MAO-B is relevant as its activity is elevated in the brains of Alzheimer's patients, contributing to oxidative stress. nih.gov The design of these multi-target-directed ligands (MTDLs) often involves incorporating a carbamate (B1207046) moiety onto the piperidine scaffold to achieve cholinesterase inhibition. nih.gov

Exploration of Diverse Pharmacological Activities of Piperidine Derivatives

The structural versatility of the piperidine ring has led to its incorporation into compounds with a wide range of pharmacological activities, extending beyond receptor modulation and enzyme inhibition. nih.gov

Neuropharmacological Applications and Central Nervous System Activity

Piperidine derivatives are prominent in the development of drugs targeting the central nervous system (CNS). clinmedkaz.orggoogle.com Their ability to cross the blood-brain barrier and interact with various CNS targets makes them valuable scaffolds in neuropharmacology. wikipedia.org Research has demonstrated the potential of these compounds in treating conditions such as neurodegenerative disorders, cognitive impairment, and depression. nih.gov In silico studies have predicted that new piperidine derivatives can affect a variety of enzymes, receptors, and ion channels, suggesting their potential utility in treating a broad spectrum of CNS diseases. clinmedkaz.org

A significant focus of research on piperidine derivatives has been in the context of Alzheimer's disease (AD). nih.govnih.gov The cholinergic hypothesis of AD, which posits that a decline in acetylcholine levels contributes to cognitive deficits, has driven the development of acetylcholinesterase (AChE) inhibitors. nih.gov Donepezil, a widely used medication for AD, is itself a piperidine derivative. nih.gov

Building on this, researchers have designed and synthesized novel piperidine derivatives with the aim of creating multi-target agents for AD. nih.govnih.gov These compounds are often designed to inhibit both AChE and BChE, and in some cases, also target other pathological processes such as amyloid-beta (Aβ) aggregation. nih.gov For instance, N-benzyl piperidine derivatives have been developed as dual inhibitors of HDAC and AChE, showing promise in preclinical studies. nih.gov Another approach has been the synthesis of piperidone-fused dipeptide derivatives that act as dual inhibitors of AChE and β-secretase (BACE1), another key enzyme in Aβ production. benthamdirect.com

The development of these multi-functional piperidine derivatives represents a key strategy in the ongoing search for more effective treatments for Alzheimer's disease. nih.gov

Antidepressant Activity

The potential for piperidine-containing compounds to act as antidepressants has been explored through various animal models. While direct studies on this compound are not extensively documented in the available literature, research on its analogues provides insight into the antidepressant potential of this chemical family.

One notable analogue, MCL0129 (1-[(S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine), has demonstrated significant antidepressant-like effects in rodent models. nih.gov This compound, a potent and selective melanocortin-4 (MC4) receptor antagonist, was evaluated using the forced swim test and the learned helplessness test. nih.gov In the forced swim test, MCL0129 was found to shorten the duration of immobility, an indicator of antidepressant potential. nih.gov Furthermore, it reduced the number of escape failures in the learned helplessness test, further supporting its potential as an antidepressant agent. nih.gov These findings suggest that antagonism of the MC4 receptor by compounds containing the isopropyl-piperidine moiety could be a viable strategy for developing new treatments for depression. nih.gov

Other research has investigated the antidepressant-like activity of methanol (B129727) extracts from various plants, which contain a diversity of chemical compounds. For instance, methanolic extracts of Passiflora foetida and Tapinanthus dodoneifolius have been shown to reduce immobility time in both the tail suspension test (TST) and forced swim test (FST) in mice, which are common screenings for antidepressant effects. researchgate.nettjnpr.org Similarly, a methanol leaf extract of Paullinia pinnata demonstrated an antidepressant-like effect, believed to be mediated by norepinephrine (B1679862) and 5-HT neurotransmission. mdpi.com

Table 1: Antidepressant-like Activity of Analogue MCL0129

CompoundTest ModelObserved EffectReference
MCL0129Forced Swim Test (Rodent)Shortened immobility time nih.gov
MCL0129Learned Helplessness Test (Rodent)Reduced number of escape failures nih.gov
Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurodegenerative and depressive disorders. nih.gov The inhibition of these enzymes can increase dopamine levels, which is a key therapeutic strategy. nih.gov

Research into pyridazinobenzylpiperidine derivatives has revealed their potential as MAO inhibitors. nih.gov In a study evaluating 24 such compounds, most showed a higher selectivity for inhibiting MAO-B over MAO-A. nih.gov Specifically, compound S5 emerged as a potent and selective MAO-B inhibitor with an IC₅₀ value of 0.203 μM. nih.gov Another compound, S16, also showed significant MAO-B inhibition with an IC₅₀ of 0.979 μM. nih.gov These findings highlight that piperidine-containing scaffolds can be effectively utilized to design potent and selective MAO-B inhibitors for potential use in treating neurological disorders. nih.gov

The antitubercular drug isoniazid, which is a nonselective irreversible MAO inhibitor, also demonstrates the therapeutic potential of targeting MAO, although its clinical use for this purpose is limited by its weak inhibition. nih.gov The mechanism for many irreversible MAO inhibitors involves metabolism into reactive species that covalently modify the enzyme. nih.gov

Table 2: MAO-B Inhibition by Pyridazinobenzylpiperidine Derivatives

CompoundTargetIC₅₀ (μM)Reference
S5MAO-B0.203 nih.gov
S16MAO-B0.979 nih.gov
GABA Transporter Modulation

The modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, is a key mechanism for many anxiolytic and sedative drugs. nih.govelifesciences.org One way to modulate GABAergic neurotransmission is by inhibiting GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.

Derivatives of the GABA-uptake inhibitor tiagabine (B1662831) have been synthesized and characterized for their activity at the four cloned mouse GABA transporters (mGAT1-mGAT4). nih.gov While tiagabine itself is a highly selective inhibitor of mGAT1, certain analogues exhibit different selectivity profiles. nih.gov A notable example is NNC 05-2090 (1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol), which contains a piperidinol core structure. This compound was identified as a potent and selective inhibitor of mGAT2, with a Ki value of 1.4 µM. nih.gov Its selectivity for mGAT2 is at least tenfold higher than for mGAT1, mGAT3, and mGAT4, making it a valuable research tool for studying the specific physiological roles of the GAT2 transporter. nih.gov

Table 3: GABA Transporter Inhibition by Piperidinol Analogue

CompoundTargetInhibitory Constant (Ki)SelectivityReference
NNC 05-2090mGAT21.4 ± 0.3 μM>10-fold selective over mGAT1, mGAT3, mGAT4 nih.gov
TiagabinemGAT10.11 ± 0.02 μMHighly selective for mGAT1 nih.gov

Anti-Infective and Antimicrobial Research

The piperidine scaffold is also a valuable pharmacophore in the development of agents to combat infectious diseases. Its structural properties have been leveraged to create compounds with activity against a range of pathogens, including bacteria and parasites.

Antibacterial Activity

The rise of antimicrobial resistance necessitates the search for new antibacterial agents. springermedizin.de Plant-derived extracts are a rich source of novel compounds with potential antimicrobial properties. nih.gov For example, the methanol extract from the leaves of Elaeophorbia drupifera has demonstrated selective activity against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 1024 μg/mL. nih.gov

Similarly, studies on Canarium patentinervium have shown that its ethanol (B145695) extracts possess good activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 250 μg/ml. springermedizin.de While these studies focus on crude extracts containing numerous compounds, the investigation of piperidine-containing molecules as specific antibacterial agents is an active area of research. The general strategy involves synthesizing novel chemical entities and evaluating their MIC and Minimal Bactericidal Concentration (MBC) against clinically relevant bacterial strains. nih.govresearchgate.net The goal is to identify scaffolds, like the piperidine ring, that can be optimized to create potent and selective antibacterial drugs.

Table 4: Example of Antibacterial Activity from Plant Extracts

SourceBacterial StrainMIC (μg/mL)Reference
Elaeophorbia drupifera Leaf Extract (EDLa)Escherichia coli AG10032 nih.gov
Elaeophorbia drupifera Leaf Extract (EDLc)Enterobacter aerogenes ATCC1304832 nih.gov
Elaeophorbia drupifera Sub-fraction (EDLc3)Staphylococcus aureus MRSA1116 nih.gov
Canarium patentinervium Leaf ExtractMRSA S. aureus (Clinical)250 springermedizin.de
Antitubercular Agents (e.g., MenA inhibitors)

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, requires novel therapeutic approaches, especially for dormant and multidrug-resistant strains. nih.gov The menaquinone biosynthetic pathway, which is essential for the bacterial electron transport chain and ATP production, has been identified as a viable drug target. nih.govnih.gov Specifically, the enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) is critical for Mtb growth and survival. nih.gov

In the search for novel MenA inhibitors, researchers have designed and synthesized a series of molecules based on the structure of known inhibitors. nih.gov The synthetic route for some of these potential inhibitors involved using Boc-protected piperidin-4-ylmethanol as a building block. nih.gov These newly developed MenA inhibitors have shown a significant increase in potency, particularly in killing non-replicating Mtb in low-oxygen assays, while exhibiting selectivity over other Gram-positive bacteria. nih.gov This research underscores the utility of the piperidin-4-ylmethanol scaffold in developing selective antimycobacterial agents that are effective against persistent forms of Mtb. nih.gov Furthermore, MenA inhibitors have demonstrated synergistic effects when combined with other electron transport chain inhibitors, such as bedaquiline. nih.gov

Antimalarial Potential

Malaria remains a major global health issue, and the development of new chemotypes to overcome drug resistance is a priority. The 3-piperidin-4-yl-1H-indole scaffold has been identified as a promising starting point for novel antimalarial drugs. nih.gov This discovery originated from a high-throughput screening of compounds against the malaria parasite, Plasmodium falciparum. nih.gov

Based on an initial hit, a series of 38 compounds featuring the 3-piperidin-4-yl-1H-indole core were synthesized and evaluated. nih.gov Structure-activity relationship (SAR) studies revealed that while many modifications to the piperidine nitrogen were not well-tolerated, a specific compound, designated 10d, showed promising lead-like properties. nih.gov This compound exhibited potent antimalarial activity against both drug-sensitive and drug-resistant strains of P. falciparum, with EC₅₀ values around 3 μM. nih.gov Importantly, it displayed selectivity for the parasite and did not show cross-resistance with chloroquine, marking it as a potential new chemotype for further optimization into a novel antimalarial treatment. nih.gov Other research has also confirmed the potential of peroxide compounds containing ring structures, such as dispiro-1,2,4,5-tetraoxanes, as a class of antimalarial drugs. unomaha.edu

Table 5: Antimalarial Activity of a 3-piperidin-4-yl-1H-indole Analogue

CompoundTargetEC₅₀Key PropertiesReference
Compound 10dP. falciparum (drug-sensitive and resistant strains)~ 3 μMLead-like properties, selective for parasite, no cross-resistance with chloroquine nih.gov
Antiviral Properties

The piperidine nucleus is a recurring motif in the development of antiviral agents. researchgate.net Although specific studies on the antiviral effects of this compound are not prominent, the broader class of piperidine derivatives has shown promise in this area. These compounds are explored for their ability to interfere with viral life cycles, including entry, replication, and assembly. The structural versatility of the piperidine ring allows for the synthesis of diverse analogues to target various viral proteins and enzymes, making it a valuable scaffold in the search for new antiviral therapies. researchgate.net

Anti-inflammatory Investigations

Piperidine-containing compounds are widely recognized for their anti-inflammatory potential. researchgate.net The mechanism often involves the inhibition of key inflammatory mediators and pathways. For example, methanol extracts from various plants have demonstrated significant anti-inflammatory activity. A methanol extract of Senna septemtrionalis was shown to inhibit the production of pro-inflammatory cytokines by blocking NF-κB and MAPK signaling pathways in microglial cells. mdpi.com Similarly, methanol extracts of Piper betle and Piper cubeba have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. nih.govnih.gov The anti-inflammatory activity of a methanol extract of Verbascum sinaiticum Benth has also been documented. nih.gov These findings underscore the potential of compounds with structures analogous to this compound to serve as templates for new anti-inflammatory agents.

Compound/ExtractTarget Pathway/MediatorObserved EffectReference
Piper cubeba Methanol ExtractNF-κB, Src, SykInhibited NO production and expression of proinflammatory cytokines. nih.gov nih.gov
Piper betle Linn. Methanol ExtractNF-κB, MAPK, Nrf2Inhibited production of nitric oxide and prostaglandin (B15479496) E2. nih.gov nih.gov
Senna septemtrionalis Methanol ExtractNF-κB, Nrf2/HO-1Inhibited pro-inflammatory cytokine production and reduced oxidative stress. mdpi.com mdpi.com
Verbascum sinaiticum Benth Methanol ExtractNot specifiedDemonstrated significant anti-inflammatory effects in carrageenan and formalin-induced models. nih.gov nih.gov

Other Pharmacological Potentials (e.g., anti-diabetic, analgesic, antipsychotic)

The piperidine scaffold is associated with a wide spectrum of pharmacological activities beyond antiviral, anticancer, and anti-inflammatory effects. researchgate.net

Anti-diabetic Potential: Certain plant extracts containing complex molecules have shown promise in managing diabetes. For instance, a methanolic extract of Ichnocarpus frutescens exhibited significant antihyperglycemic activity in diabetic rats, reducing blood glucose levels and improving the serum lipid profile. nih.gov

Analgesic Properties: Piperidine derivatives are investigated for pain management. researchgate.net Studies on a methanolic root extract of Verbascum sinaiticum Benth demonstrated both peripheral and central analgesic activity in animal models. nih.gov

Antipsychotic Potential: The piperidine nucleus is a key component of many antipsychotic drugs, highlighting its importance in developing treatments for psychiatric disorders. researchgate.net

In Vitro and In Vivo Pharmacological Evaluation Methodologies

A variety of standardized methods are employed to assess the pharmacological potential of new chemical entities, including piperidine derivatives.

In Vitro Methodologies:

Cell Viability and Cytotoxicity Assays: The MTT assay is a colorimetric assay widely used to assess the metabolic activity of cells, providing a measure of cell viability and the cytotoxic potential of a compound. nih.gov

Apoptosis Assays: Flow cytometry is a powerful technique used to quantify apoptosis by staining cells with markers like Annexin V and propidium (B1200493) iodide. nih.gov Western blotting can detect the cleavage of key apoptotic proteins like caspases and PARP. koreascience.kr

Enzyme Inhibition Assays: To evaluate potential as enzyme inhibitors (e.g., cholinesterases), methods like the Ellman method are used to determine the IC₅₀ values of compounds. nih.gov

Anti-inflammatory Assays: The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) is a common in vitro model for anti-inflammatory activity. nih.govphcogj.com

In Vivo Methodologies:

Analgesic Models: The acetic acid-induced writhing test and the hot plate test in rodents are common models for evaluating peripheral and central analgesic effects, respectively. nih.gov

Anti-inflammatory Models: Carrageenan-induced paw edema in rats is a classic model to screen for acute anti-inflammatory activity. nih.gov

Antidiabetic Models: Diabetes can be induced in animal models, such as Wistar rats, using chemicals like streptozotocin (B1681764) to evaluate the antihyperglycemic effects of test compounds. nih.gov

Cognitive Enhancement Models: The Morris water maze test is used in mouse models of cognitive impairment (e.g., scopolamine-induced) to assess the effects of compounds on memory and learning. nih.gov

Cell-Based Assays (e.g., cytotoxicity, neuronal death, antimicrobial susceptibility)

Cell-based assays are fundamental tools in the early stages of drug discovery, providing crucial information on a compound's biological activity and potential toxicity. nih.gov For this compound and its analogues, these assays are critical in determining their potential as therapeutic agents.

The potential for piperidine alkaloids to induce neuronal cell death has also been a subject of investigation. Studies on piperidine alkaloids from Prosopis juliflora have shown that they can induce programmed cell death in neuronal cells through caspase-9 activation. nih.gov However, it's important to note that these are complex natural products and their effects cannot be directly extrapolated to simpler synthetic derivatives like this compound. Research on other piperidine derivatives has also explored their neuroprotective potential against oxidative stress-induced neuronal cell death. researchgate.net

In the realm of antimicrobial activity, various piperidine derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. biointerfaceresearch.comnih.govbiomedpharmajournal.orgacademicjournals.org Some N-substituted piperidine compounds have shown promising antimicrobial activity. For example, certain piperidine-4-carboxamide derivatives have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus. nih.gov The antimicrobial efficacy is often dependent on the specific substitutions on the piperidine core. biointerfaceresearch.comnih.govacademicjournals.org While some piperidine derivatives exhibit broad-spectrum antibacterial activity, others may have a more limited scope or show no significant antimicrobial effects. nih.govacademicjournals.org

Due to the lack of specific experimental data for this compound in the reviewed literature, a data table for its activity in cell-based assays cannot be provided at this time.

Table 1: Hypothetical Data Table for Cell-Based Assays of this compound

Assay TypeCell Line / OrganismMetric (e.g., IC₅₀, MIC)Result
CytotoxicityHuman Cancer Cell Line (e.g., A549)IC₅₀ (µM)Data not available
Neuronal DeathPrimary Neuronal Culture% Cell ViabilityData not available
Antimicrobial SusceptibilityStaphylococcus aureusMIC (µg/mL)Data not available
Antimicrobial SusceptibilityEscherichia coliMIC (µg/mL)Data not available

Biochemical Assays for Enzyme Inhibition

Biochemical assays are essential for understanding the mechanism of action of a compound by measuring its direct effect on a purified enzyme. Piperidine-containing molecules have been investigated as inhibitors of various enzymes.

A significant area of research for piperidine derivatives is the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease therapy. nih.govmdpi.comgoogle.comgoogle.com While specific BACE1 inhibition data for this compound was not found, numerous studies have explored the structure-activity relationships of other piperidine derivatives as BACE1 inhibitors. These studies often involve modifications of the piperidine core to optimize binding to the enzyme's active site. nih.govmdpi.com

Furthermore, piperidine derivatives have been explored as inhibitors of other enzymes. For instance, novel piperidine-derived amides have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism with implications for inflammatory conditions. nih.gov Benzylpiperidine derivatives have been shown to be reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in neurodegenerative diseases and cancer. acs.org Additionally, some piperidine derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govmdpi.com A patent application has listed this compound as a potential inhibitor of Polo-like kinase 1 (PLK1), a target in oncology, although no specific inhibitory data was provided.

The absence of specific enzyme inhibition data for this compound in the available literature prevents the creation of a detailed data table.

Table 2: Hypothetical Data Table for Enzyme Inhibition by this compound

Target EnzymeAssay TypeMetric (e.g., IC₅₀, Kᵢ)Result
BACE1FRET AssayIC₅₀ (µM)Data not available
Acetylcholinesterase (AChE)Ellman's AssayIC₅₀ (µM)Data not available
Polo-like kinase 1 (PLK1)Kinase AssayIC₅₀ (µM)Data not available

Assessment of Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its potential as a therapeutic agent for central nervous system (CNS) disorders. nih.govnih.govnih.govmdpi.com The BBB is a highly selective barrier that protects the brain, and predicting a molecule's ability to permeate it is a key challenge in drug development. port.ac.ukresearchgate.net

Specific experimental data on the BBB permeability of this compound is not currently available. However, general principles governing the BBB permeability of small molecules can provide some theoretical insights. Physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors are key determinants of passive diffusion across the BBB. nih.gov Small molecules with a molecular weight under 400-500 Da are generally favored for BBB penetration. nih.gov

Machine learning models and in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict or assess BBB permeability. nih.govnih.govacs.org For piperidine-containing compounds, the basicity of the nitrogen atom, which can be protonated at physiological pH, is considered a significant factor influencing CNS penetrability. nih.gov The introduction of certain structural features can modulate BBB permeability. For instance, increasing the rigidity of a molecule or modifying its lipophilicity and pKa can improve its ability to cross the BBB.

Without specific experimental results, a definitive statement on the BBB permeability of this compound cannot be made.

Table 3: Hypothetical Data Table for Blood-Brain Barrier Permeability of this compound

Assay MethodMetricResult
PAMPA-BBBPₑ (10⁻⁶ cm/s)Data not available
In vivo microdialysisBrain-to-Plasma RatioData not available

Structure Activity Relationship Sar Studies on 1 Isopropylpiperidin 4 Yl Methanol Scaffolds

Impact of Piperidine (B6355638) Ring Substituents on Biological Activity

Substitutions on the piperidine ring of the (1-isopropylpiperidin-4-yl)methanol scaffold are a critical determinant of pharmacological activity. Research has demonstrated that the nature, position, and stereochemistry of these substituents can drastically alter a compound's affinity and efficacy for its biological target.

In the context of CCR2 antagonists, strategic substitution on the piperidine ring is a key strategy for optimizing potency. For instance, studies on a series of cis-3,4-disubstituted piperidines revealed that this substitution pattern is highly favorable for CCR2 antagonism. The introduction of specific groups at these positions can lead to compounds with nanomolar binding affinities. One study highlighted that a compound featuring this cis-disubstituted pattern achieved a CCR2 IC₅₀ of 3.4 nM. nih.gov

Furthermore, the introduction of unsaturation within the piperidine ring, creating a tetrahydropyridine, has been shown to enhance potency in certain scaffolds. In one series of compounds targeting Trypanosoma cruzi, converting a piperidine ring to its unsaturated analog resulted in a tenfold increase in activity. dndi.org While this example is from a different therapeutic area, it underscores the principle that modifying the saturation of the piperidine ring is a valid strategy for modulating biological effects.

The substitution pattern also plays a crucial role in selectivity. For example, in a series of monoamine transporter inhibitors, the placement and stereochemistry of a 4-chlorophenyl group on the piperidine ring dictated the selectivity profile between the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov

The following table summarizes the impact of various piperidine ring modifications on biological activity in related scaffolds.

Scaffold Modification Target Observed Effect Reference
cis-3,4-disubstitutionCCR2Excellent binding and functional antagonism (IC₅₀ = 3.4 nM for compound 24) nih.gov
Introduction of UnsaturationTrypanosoma cruziTen-fold increase in potency compared to saturated piperidine ring dndi.org
4-Methyl SubstitutionMAO-BHigh inhibitory activity and selectivity nih.gov
para-Hydroxy Substitution on PhenylpiperidineMAO-A/BMaximum inhibitory activity compared to other substitutions nih.gov

Influence of the N-Isopropyl Group and its Role in Potency and Selectivity

The N-substituent on the piperidine ring is a pivotal element for interaction with the target protein, and the N-isopropyl group is often found to be optimal or near-optimal for achieving high potency. This group provides a balance of steric bulk and lipophilicity that can effectively occupy a hydrophobic pocket in the binding site of receptors like CCR2.

The size and nature of the N-alkyl group are critical. In studies of related piperidine-containing compounds, such as monoamine oxidase (MAO) inhibitors, replacing the N-substituent led to significant changes in activity. For instance, compounds with an N-propyl group were found to be potent MAO-B inhibitors. nih.gov This suggests that a small, branched alkyl group like isopropyl can provide a favorable conformation for receptor engagement. The isopropyl group, with its specific branching, can restrict the rotational freedom of the substituent, locking the molecule into a more favorable binding conformation compared to a linear propyl group.

In the development of CCR2 antagonists, the basic nitrogen of the piperidine, modulated by its substituent, often forms a key salt bridge interaction with acidic residues in the receptor, such as glutamic acid (e.g., Glu291 in CCR2). nih.gov The steric bulk of the N-isopropyl group can influence the orientation of the entire piperidine scaffold, ensuring that this ionic interaction is geometrically optimal while the rest of the molecule engages with other binding sub-pockets. Deviating from the isopropyl group, for instance by replacing it with a larger or more polar group, can disrupt this delicate balance and lead to a loss of potency. Conversely, smaller substituents may not provide sufficient van der Waals interactions within the hydrophobic pocket, also resulting in decreased affinity.

Role of the Hydroxyl-bearing Moiety and its Modifications

Modification or replacement of this hydroxyl-bearing moiety is a common strategy in medicinal chemistry to fine-tune a compound's properties, including potency, selectivity, and pharmacokinetic profile. The process of replacing a functional group with another that retains the same biological activity is known as bioisosteric replacement.

For example, in the development of antagonists for the P2Y₁₄ receptor, a related G-protein coupled receptor, researchers explored various uncharged bioisosteres for a piperidine moiety that originally contained a charged carboxylate group. One of the successful bioisosteres was a 5-(hydroxymethyl)isoxazol-3-yl group. utmb.edu This demonstrates that a hydroxyl group embedded within a different chemical environment (an isoxazole (B147169) ring) can still serve as a key interaction point. Such a modification can alter the molecule's polarity, pKa, and metabolic stability while preserving the essential hydrogen bonding interaction.

For the this compound scaffold, potential modifications to the hydroxymethyl group could include:

Esterification or Etherification: To modulate lipophilicity and cell permeability, potentially creating a prodrug.

Replacement with other hydrogen-bonding groups: Such as a small amide (-CONH₂), a sulfonamide (-SO₂NH₂), or an acidic N-H of a heterocycle (e.g., tetrazole).

Conversion to a Carboxylic Acid: This would change the group from a hydrogen bond donor to a hydrogen bond acceptor and introduce a negative charge, which could form a salt bridge with a basic residue in the receptor.

The choice of modification depends on the specific topology and amino acid composition of the target's binding pocket.

Original Moiety Potential Bioisosteric Replacement Rationale for Modification Reference (Principle)
Hydroxymethyl (-CH₂OH)Amide (-CONH₂)Introduce additional hydrogen bond donor/acceptor capacity. nih.gov
Hydroxymethyl (-CH₂OH)5-(hydroxymethyl)isoxazoleMaintain H-bonding while altering electronics and pharmacokinetics. utmb.edu
Hydroxymethyl (-CH₂OH)Carboxylic Acid (-COOH)Introduce a charged interaction point. utmb.edu

Stereochemical Effects on Pharmacological Activity

Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral environments. The three-dimensional arrangement of atoms in a molecule can lead to vastly different pharmacological profiles between stereoisomers. For analogs of this compound, which can possess multiple chiral centers, particularly when substituted on the piperidine ring, stereochemistry is paramount.

Research on piperidine-based compounds has consistently shown that different enantiomers and diastereomers can exhibit significant variations in potency and selectivity. For instance, in a study of 3,4-disubstituted piperidine analogs as monoamine transporter inhibitors, the stereochemistry at both C3 and C4 was critical. nih.gov The study found that (-)-cis analogs displayed selectivity for the dopamine and norepinephrine transporters (DAT/NET), similar to the (+)-trans analogs. In contrast, the (-)-trans and (+)-cis isomers showed selectivity for the serotonin transporter (SERT) or were dual SERT/NET inhibitors. nih.gov

This demonstrates that the spatial orientation of the substituents on the piperidine ring dictates which binding pocket geometries the molecule can favorably access. One stereoisomer may fit perfectly into the target receptor, leading to high potency, while its mirror image may fit poorly or not at all, resulting in low activity or even activity at a different, off-target receptor.

The following table illustrates the dramatic effect of stereochemistry on transporter inhibition for a representative piperidine analog.

Compound Isomer Primary Target Selectivity Key Finding Reference
(+)-transDAT/NETSelective for dopamine and norepinephrine transporters. nih.gov
(-)-cisDAT/NETAlso selective for dopamine and norepinephrine transporters. nih.gov
(-)-transSERT/NETSelective for serotonin and/or norepinephrine transporters. nih.gov
(+)-cisSERT/NETPotent NET inhibitor with high selectivity over DAT and SERT. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational technique used in drug discovery to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov For antagonists targeting receptors like CCR2, a pharmacophore model based on the this compound scaffold would typically consist of several key features.

A pharmacophore model for a CCR2 antagonist incorporating this scaffold would likely include:

A Hydrogen Bond Donor: Corresponding to the hydroxyl group of the methanol (B129727) moiety.

A Positive Ionizable Feature: Representing the basic nitrogen of the piperidine ring, which is protonated at physiological pH.

One or more Hydrophobic/Aromatic Regions: These features would map to other parts of the antagonist molecule that are attached to the piperidine scaffold and interact with hydrophobic pockets of the receptor.

Defined Spatial Constraints: The model would dictate the precise distances and angles between these features, ensuring that only molecules with the correct 3D geometry are identified as potential hits.

There are two main approaches to generating a pharmacophore model: nih.gov

Ligand-Based Modeling: This approach is used when the 3D structure of the target protein is unknown. It involves analyzing a set of known active molecules to identify the common chemical features responsible for their activity. mdpi.com

Structure-Based Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore model can be derived directly from the key interaction points within the ligand-binding site. nih.gov

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds, identifying novel molecules that possess the required features and are therefore likely to be active. dergipark.org.tr This approach allows for the efficient design of new ligands, guiding chemists to synthesize compounds with a higher probability of success and helping to rationalize the observed SAR of existing compounds.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies focused solely on (1-isopropylpiperidin-4-yl)methanol are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its potential interactions with various biological targets.

The process would involve the three-dimensional structure of this compound being placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity. Key structural features of this compound that would be significant in such simulations include:

The hydroxyl group: Capable of forming hydrogen bonds with amino acid residues in a receptor's binding site.

The tertiary amine of the piperidine (B6355638) ring: This can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor.

The isopropyl group: Provides a hydrophobic character, which can lead to van der Waals interactions with nonpolar pockets of a protein.

These interactions are fundamental to the ligand's potential biological activity and can be simulated to guide the synthesis of more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. An MD simulation of this compound, both in solution and when bound to a target, could reveal critical aspects of its behavior.

A study on a different system, poly(N-isopropylacrylamide) hydrogels in water/methanol (B129727) mixtures, illustrates how MD simulations can elucidate conformational transitions and the role of solvent interactions. nih.gov For this compound, MD simulations could:

Determine the stability of the ligand-target complex identified through molecular docking.

Analyze the dynamic network of hydrogen bonds and hydrophobic interactions.

Explore the conformational flexibility of the piperidine ring and the isopropyl group, and how this flexibility influences binding.

Such simulations are computationally intensive but offer a dynamic picture of the molecular interactions that static docking models cannot fully capture.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. researchgate.net

While a specific QSAR model for this compound has not been published, a study on (1-methylpiperidin-4-yl) propanoate derivatives highlights the utility of this approach for related structures. researchgate.net A QSAR study for a series of analogs of this compound would involve:

Data Set Preparation: A group of structurally similar compounds with measured biological activity would be compiled.

Descriptor Calculation: Molecular descriptors (e.g., physicochemical properties, topological indices) for each compound would be calculated.

Model Building: Statistical methods would be used to build a regression model correlating the descriptors with biological activity.

Model Validation: The predictive power of the model would be assessed.

Such a model could then be used to predict the activity of untested analogs of this compound, prioritizing the synthesis of the most promising candidates.

In Silico Prediction of Drug Disposition Properties and Pharmacokinetic Parameters

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in drug discovery, and in silico models are frequently used for this purpose. iapchem.org These models can predict various pharmacokinetic parameters before a compound is even synthesized. iapchem.org

For this compound, several key ADME parameters can be predicted using computational tools. Publicly available data from sources like PubChem provide computed values for some of these properties. nih.gov

Predicted Physicochemical and Pharmacokinetic Properties

PropertyPredicted ValueSource
Molecular Weight157.25 g/mol PubChem nih.gov
XLogP31.1PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count2PubChem nih.gov
Polar Surface Area23.5 ŲPubChem nih.gov

These predicted properties suggest that this compound has characteristics generally associated with good oral bioavailability (e.g., compliance with Lipinski's rule of five).

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, understanding its preferred conformations is key to understanding its interaction with biological targets.

The piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair conformation typically being the most stable. The substituents on the ring (the isopropyl group at position 1 and the methanol group at position 4) can be in either axial or equatorial positions.

Computational methods, such as ab initio molecular dynamics, can be used to calculate the energetic profile of these different conformations. capes.gov.br This analysis would reveal the lowest energy conformation of the molecule, which is likely the one that binds to a biological target. The relative energies of other conformations would also indicate the molecule's flexibility and the energetic cost of adopting a different conformation to fit into a binding site.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (1-Isopropylpiperidin-4-yl)methanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to map out the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The isopropyl group protons typically appear as a doublet for the methyl groups and a septet for the methine proton. The protons on the piperidine (B6355638) ring and the methylene (B1212753) protons of the hydroxymethyl group exhibit complex splitting patterns due to their various chemical environments and couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Expected signals would correspond to the methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, the various carbons of the piperidine ring, and the carbon of the hydroxymethyl group. The chemical shifts of these signals are indicative of their electronic environment.

¹H NMR Data (Typical Shifts) ¹³C NMR Data (Typical Shifts)
Proton Type Chemical Shift (ppm)
Isopropyl CH₃~1.0 (d)
Piperidine CH₂~1.2-1.8 (m)
Piperidine CH~1.9-2.1 (m)
Isopropyl CH~2.7-2.9 (m)
Piperidine CH₂ (adjacent to N)~2.8-3.0 (m)
CH₂OH~3.4-3.6 (d)
OHVariable
Note: Chemical shifts (δ) are given in parts per million (ppm) and are referenced to a standard. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (m) multiplet. Actual values can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands for this compound include:

A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

Strong bands in the 2800-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the alkyl groups (isopropyl and piperidine ring).

A band around 1000-1200 cm⁻¹, indicative of the C-O stretching vibration of the primary alcohol.

Bands in the 1400-1500 cm⁻¹ region due to C-H bending vibrations.

FTIR Characteristic Peaks
Functional Group
O-H (alcohol)
C-H (alkane)
C-O (alcohol)

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In this technique, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). uni.lu

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (157.25 g/mol ). nih.govglpbio.comsigmaaldrich.com Additionally, fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways may involve the loss of a water molecule, the isopropyl group, or cleavage of the piperidine ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, which in turn confirms its elemental formula (C₉H₁₉NO). nih.govglpbio.comsigmaaldrich.com

Predicted Mass Spectrometry Data
Adduct
[M+H]⁺
[M+Na]⁺
[M-H]⁻
[M+H-H₂O]⁺
Data sourced from predicted values. uni.lu

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. merckmillipore.com Detection is commonly achieved using a UV detector, although other detectors like a mass spectrometer (LC-MS) can be coupled for enhanced selectivity and sensitivity. ualberta.ca The retention time of the compound is a key parameter for its identification.

Typical HPLC Parameters
Parameter
Column
Mobile Phase
Detector

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. fda.gov this compound, being a relatively small molecule with a hydroxyl group, can be analyzed by GC, potentially after derivatization to increase its volatility and thermal stability.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that interacts differently with the components of the sample, leading to their separation. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound. fda.gov The retention time is used for qualitative identification, while the peak area is proportional to the concentration, allowing for quantitative analysis. fda.gov

Typical GC Parameters
Parameter
Column
Carrier Gas
Injector Temperature
Detector

Enantiomeric Excess (ee) Determination in Chiral Synthesis

The determination of enantiomeric excess (ee) is a critical analytical step in the process of chiral synthesis, ensuring the stereochemical purity of the final product. For asymmetrically substituted molecules like this compound, where the piperidine ring introduces chirality, quantifying the prevalence of one enantiomer over the other is paramount. While specific research detailing the enantiomeric excess determination for this compound is not widely published, the methodologies employed for similar chiral compounds, particularly other substituted piperidines, provide a clear framework.

The most common and reliable methods for determining the enantiomeric excess of chiral alcohols and amines involve chromatographic and spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating enantiomers. The process involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a compound like this compound, a typical workflow would involve:

Column Selection: A variety of chiral stationary phases are commercially available, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support. The selection of the appropriate column is empirical and requires screening different columns and mobile phases to achieve optimal separation.

Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695) is commonly used. The ratio of these solvents is adjusted to optimize the separation and resolution of the enantiomeric peaks.

Detection: A UV detector is typically used for detection, as the piperidine ring and other functional groups absorb in the UV spectrum. The area under each enantiomeric peak is proportional to its concentration, allowing for the calculation of the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

Chiral Gas Chromatography (GC): For volatile compounds, or those that can be derivatized to become volatile, chiral GC is another powerful technique. The compound is passed through a capillary column coated with a chiral stationary phase. Similar to HPLC, the differential interaction with the stationary phase leads to separation of the enantiomers.

Spectroscopic Methods: Chiroptical methods offer a direct way to measure enantiomeric excess without the need for chromatographic separation. mdpi.com These techniques are based on the differential interaction of chiral molecules with polarized light. mdpi.com

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. The intensity of the VCD signal is directly proportional to the enantiomeric excess. mdpi.com VCD can be sensitive enough to detect differences in enantiomeric excess as small as 1%. mdpi.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-visible light. The magnitude of the ECD signal is also proportional to the enantiomeric excess and can be highly sensitive, with a discerning power in the range of 1-0.1% for molecules with strong CD signals. mdpi.com

In a research setting, a combination of these methods is often used to confirm the enantiomeric purity of a synthesized chiral compound.

Potentiometric Titration for pKa Determination

The acid dissociation constant (pKa) is a fundamental physicochemical property that provides insight into the ionization behavior of a molecule at different pH values. For this compound, which contains a basic tertiary amine within the piperidine ring, determining the pKa is crucial for understanding its behavior in physiological systems and for developing formulation strategies. Potentiometric titration is a highly accurate and widely used method for pKa determination. who.intresearchgate.netnih.govepa.govresearchgate.netpsu.edudergipark.org.tr

The principle of potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the potential change with a pH electrode. psu.edunih.gov The pKa value is then determined from the resulting titration curve.

Experimental Procedure: A typical potentiometric titration for determining the pKa of this compound would involve the following steps:

Sample Preparation: A precise amount of this compound is dissolved in deionized water or a suitable co-solvent if the compound has low water solubility. who.intresearchgate.netnih.govepa.govresearchgate.net The ionic strength of the solution is typically maintained at a constant value, for example, by using a 0.1 M solution of potassium chloride. who.int

Titration: The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl), at a constant temperature (e.g., 25 ± 0.5°C). who.intnih.gov The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition. who.int

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point, where the moles of added acid equal the initial moles of the basic form of the analyte, is identified from the inflection point of the curve. The pKa is the pH at which half of the analyte has been protonated, which corresponds to the midpoint of the buffer region on the titration curve. researchgate.net Mathematically, this is the point where pH = pKa. researchgate.net

For piperidine derivatives, the pKa values are influenced by the substituents on the ring. researchgate.net For instance, a study on various phenacyl derivatives of piperidine showed pKa values ranging from 5.8 to 8.2, depending on the nature of the substituent. researchgate.net An unsubstituted phenacyl piperidine derivative exhibited a pKa of 8.2. researchgate.net The introduction of electron-withdrawing or electron-donating groups can significantly alter the basicity of the piperidine nitrogen and thus the pKa.

Emerging Research Directions and Therapeutic Potentials

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the elucidation of its function in cellular and organismal systems. mskcc.org The development of (1-Isopropylpiperidin-4-yl)methanol and its derivatives as chemical probes is an active area of research. The structural characteristics of this compound make it an attractive starting point for creating such tools.

The N-isopropyl group can influence the compound's lipophilicity and steric profile, which in turn can affect its cell permeability and binding affinity to target proteins. researchgate.net The 4-hydroxymethyl group provides a reactive handle for the attachment of reporter molecules, such as fluorescent dyes or biotin tags, without significantly altering the core pharmacophore responsible for target engagement. mskcc.org These tagged probes can be instrumental in various biological assays, including fluorescence microscopy, flow cytometry, and pull-down experiments, to visualize and isolate the target protein and its interacting partners.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification SiteAttached GroupPotential Application
4-HydroxymethylFluoresceinFluorescence microscopy to visualize target localization
4-HydroxymethylBiotinAffinity purification of the target protein and its complex
4-HydroxymethylPhoto-affinity labelCovalent labeling of the target protein for identification
N-IsopropylVaried alkyl groupsStructure-activity relationship studies to optimize target affinity and selectivity

The design and synthesis of a library of derivatives based on the this compound scaffold would allow for systematic structure-activity relationship (SAR) studies. These studies are crucial for identifying the key structural features required for potent and selective target binding, a prerequisite for a high-quality chemical probe. rsc.org

Application in Multi-Target Directed Ligand Design

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve the dysregulation of multiple biological pathways. The traditional "one target, one drug" approach has shown limited efficacy for such conditions. Consequently, the design of multi-target directed ligands (MTDLs), which can simultaneously modulate multiple targets, has gained significant traction as a promising therapeutic strategy. nih.gov

The piperidine (B6355638) scaffold is a common feature in many MTDLs due to its ability to serve as a versatile central core for linking different pharmacophores. nih.govnih.gov The this compound moiety can be strategically incorporated into MTDL design. For instance, the N-isopropylpiperidine core can be designed to interact with one target, while a second pharmacophore, attached via the 4-hydroxymethyl group, can be tailored to bind to another relevant target.

A notable example of this strategy is in the development of treatments for Alzheimer's disease, where compounds are designed to inhibit both acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), two key enzymes in the disease pathology. nih.gov The piperidine ring can serve as a scaffold to correctly orient the functional groups needed to interact with the active sites of both enzymes.

Table 2: Hypothetical Multi-Target Directed Ligands Incorporating the this compound Moiety

Target 1Target 2Moiety Interacting with Target 1Moiety Interacting with Target 2
Acetylcholinesterase (AChE)Beta-secretase 1 (BACE1)N-Isopropylpiperidine corePharmacophore linked to 4-hydroxymethyl group
Sigma-1 ReceptorHistamine (B1213489) H3 ReceptorN-Isopropylpiperidine coreAromatic moiety attached to 4-hydroxymethyl group
Monoamine Oxidase B (MAO-B)Dopamine (B1211576) D2 ReceptorN-Isopropylpiperidine coreFunctionalized side chain from 4-position

The development of such MTDLs requires a deep understanding of the pharmacophores for each target and the optimal linker strategy to connect them without compromising their binding affinities. Computational modeling and structure-based drug design are invaluable tools in this process. nih.gov

Exploration of Novel Therapeutic Areas for Piperidine-based Compounds

The versatility of the piperidine scaffold has led to its exploration in a wide range of therapeutic areas beyond its traditional applications. researchgate.net Research into derivatives of this compound and other functionalized piperidines is uncovering potential treatments for a variety of diseases.

One emerging area is in the treatment of infectious diseases. Novel spiro-piperidine derivatives have shown promising antileishmanial activity. nih.govnih.gov The structural features of these compounds allow for specific interactions with parasitic enzymes that are distinct from their human counterparts, offering a potential avenue for selective toxicity.

Another area of active investigation is in the development of agents targeting the central nervous system (CNS). The physicochemical properties of piperidine derivatives can be fine-tuned to achieve blood-brain barrier permeability, a critical requirement for CNS-acting drugs. acs.org For example, N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines have been developed as pure opioid receptor antagonists for potential use in treating obesity and gastrointestinal motility disorders. nih.gov

Furthermore, piperidine-containing compounds are being investigated as inhibitors of monoamine oxidase (MAO), with potential applications in the treatment of depression and neurodegenerative diseases. nih.gov The substitution pattern on the piperidine ring plays a crucial role in determining the potency and selectivity of MAO inhibition. nih.gov

Table 3: Emerging Therapeutic Areas for Functionalized Piperidine Derivatives

Therapeutic AreaSpecific Target/ApplicationReference Compound Class
Infectious DiseasesAntileishmanial agentsSpiro-piperidine derivatives
Central Nervous System DisordersOpioid receptor antagonistsN-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines
Neurodegenerative DiseasesMonoamine oxidase (MAO) inhibitorsPiperine and its derivatives
CancerKinase inhibitorsChiral piperidine scaffolds

Strategic Design of Advanced Therapeutics Incorporating the this compound Moiety

The strategic design of advanced therapeutics involves the rational modification of a lead compound to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The this compound moiety offers several strategic advantages in this process.

The 4-hydroxymethyl group is a key functional group that can participate in hydrogen bonding interactions with the target receptor, which is often crucial for high-affinity binding. unina.it This group also serves as a versatile synthetic handle for introducing other functional groups to probe the binding pocket or to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. For example, it can be used to attach moieties that improve oral bioavailability or reduce off-target effects.

The design of advanced therapeutics often employs computational methods to predict how structural modifications will affect ligand-receptor interactions. nih.gov Molecular docking and molecular dynamics simulations can be used to model the binding of this compound derivatives to their targets, providing insights that can guide the synthetic efforts towards more potent and selective compounds.

Table 4: Strategic Modifications of the this compound Moiety and Their Potential Impact

Structural ModificationRationaleDesired Outcome
Variation of N-alkyl substituentModulate lipophilicity and steric interactionsImproved target affinity and selectivity
Bioisosteric replacement of 4-hydroxymethyl groupAlter hydrogen bonding capacity and polarityEnhanced binding and improved pharmacokinetic profile
Introduction of chiral centersCreate specific stereochemical interactionsIncreased potency and reduced off-target effects
Incorporation into a macrocycleConstrain conformational flexibilityHigher affinity and selectivity

Q & A

Q. What are the common synthetic routes for (1-isopropylpiperidin-4-yl)methanol, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination or nucleophilic substitution involving piperidine derivatives. For example, a modified approach might involve reacting 4-piperidinemethanol with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes controlling temperature (e.g., 60–80°C) and solvent polarity to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography or recrystallization, followed by characterization using 1H NMR^1 \text{H NMR} (e.g., δ 1.0–1.2 ppm for isopropyl groups) and LC-MS, ensures product integrity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., piperidine ring protons at δ 2.5–3.0 ppm, methanol -OH at δ 1.5–2.0 ppm). 13C NMR^{13} \text{C NMR} confirms carbon骨架 .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C9_9H19_{19}NO, MW 157.25 g/mol) and fragments (e.g., loss of isopropyl group at m/z 114) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>95%) and resolves stereoisomers if present .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for epigenetic targets?

Molecular docking and dynamics simulations predict binding affinity to enzymes like histone acetyltransferases (HATs) or methyltransferases (e.g., SET7). For instance, HTVS of ZINC/in-house libraries identified derivatives with improved inhibition (IC50_{50} < 1 µM) . MM-GBSA calculations prioritize compounds with stable protein-ligand interactions (e.g., hydrogen bonding with catalytic lysine residues) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values may arise from assay conditions (e.g., pH, cofactors) or cellular permeability. Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based reporter systems) clarifies mechanisms. For example, low activity in vitro but high efficacy in vivo could indicate prodrug activation .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

  • Lipophilicity : Adding hydrophobic groups (e.g., aryl rings) increases logP but may reduce solubility. Balance via polar substituents (e.g., methoxy groups) .
  • Metabolic Stability : CYP450 metabolism studies (e.g., human liver microsomes) identify vulnerable sites (e.g., piperidine N-oxidation). Fluorination at strategic positions (C-2 of isopropyl) can block oxidation .

Methodological Considerations

Q. What in vitro models are suitable for studying neuropharmacological applications?

Primary neuronal cultures or blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) assess CNS penetration. For example, derivatives with logBB > 0.3 show favorable brain uptake .

Q. How can synthetic byproducts be minimized during scale-up?

  • Process Optimization : Use flow chemistry for precise control of exothermic reactions (e.g., Grignard additions).
  • Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) reduce side products .
  • PAT Tools : In-line FTIR monitors reaction progression in real time, enabling rapid adjustments .

Data Interpretation and Validation

Q. What statistical approaches validate SAR findings in high-throughput screens?

Multivariate analysis (e.g., PCA) clusters compounds by activity and physicochemical properties. Dose-response curves with Hill slopes >1 suggest cooperative binding .

Q. How are environmental impacts assessed for lab-scale synthesis?

Green chemistry metrics (e.g., E-factor, atom economy) evaluate waste generation. Solvent recovery systems (e.g., distillation for DMF) and biocatalytic routes (e.g., alcohol dehydrogenases) improve sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.